molecular formula C4H4ClN3S B14863993 3-Chloro-5-(methylthio)-1,2,4-triazine

3-Chloro-5-(methylthio)-1,2,4-triazine

Cat. No.: B14863993
M. Wt: 161.61 g/mol
InChI Key: IXUSUOQYVFOBHA-UHFFFAOYSA-N
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Description

3-Chloro-5-(methylthio)-1,2,4-triazine is a heterocyclic compound that contains a triazine ring substituted with a chlorine atom and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(methylthio)-1,2,4-triazine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazine with methylthiol and a chlorinating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(methylthio)-1,2,4-triazine can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazines.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazines.

    Substitution: Various substituted triazines depending on the nucleophile used.

Scientific Research Applications

3-Chloro-5-(methylthio)-1,2,4-triazine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(methylthio)-1,2,4-triazine involves its interaction with specific molecular targets. The chlorine atom and methylthio group can participate in various chemical interactions, such as hydrogen bonding and hydrophobic interactions, with biological molecules. These interactions can affect the function of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5-methylphenylcarbamate: Another compound with a similar structure but different functional groups.

    1,2,4-Triazole-containing scaffolds: These compounds share the triazine ring but have different substituents.

Uniqueness

3-Chloro-5-(methylthio)-1,2,4-triazine is unique due to the presence of both a chlorine atom and a methylthio group on the triazine ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C4H4ClN3S

Molecular Weight

161.61 g/mol

IUPAC Name

3-chloro-5-methylsulfanyl-1,2,4-triazine

InChI

InChI=1S/C4H4ClN3S/c1-9-3-2-6-8-4(5)7-3/h2H,1H3

InChI Key

IXUSUOQYVFOBHA-UHFFFAOYSA-N

Canonical SMILES

CSC1=CN=NC(=N1)Cl

Origin of Product

United States

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